Mandelic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acne vulgaris:

- Studies suggest mandelic acid may be effective in treating mild to moderate acne. Research indicates it can unclog pores, reduce inflammation, and exfoliate the skin ].

- Compared to other AHAs, mandelic acid might be better tolerated by people with sensitive skin due to its larger molecule size ].

Hyperpigmentation:

- Research suggests mandelic acid may help reduce hyperpigmentation, a condition where patches of skin become darker than surrounding areas ].

- Studies comparing mandelic acid to other agents for hyperpigmentation have shown promising results, though more research is needed ]).

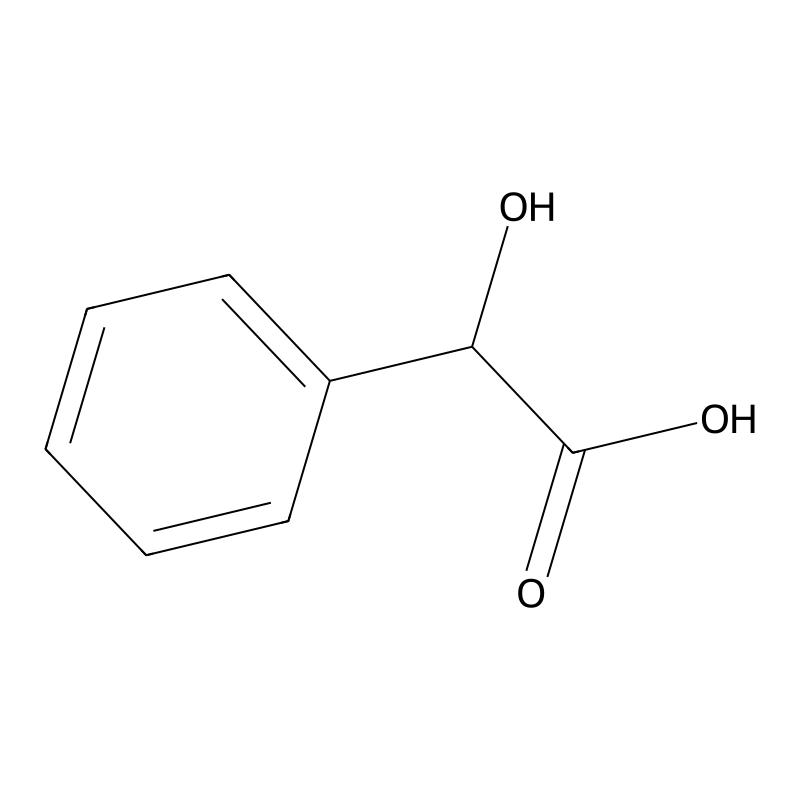

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula . It appears as a white crystalline solid and is soluble in water and polar organic solvents. The compound was first discovered in 1831 by Ferdinand Ludwig Winckler during the hydrolysis of amygdalin, a compound derived from bitter almonds. The name "mandelic" is derived from the German word "Mandel," meaning almond. Mandelic acid exists as a chiral molecule, with its racemic mixture referred to as paramandelic acid .

- Esterification: It can react with alcohols to form esters, which are utilized in pharmaceuticals.

- Decarboxylation: Under specific conditions, mandelic acid may lose carbon dioxide to yield phenylacetaldehyde.

- Oxidation: It can be oxidized to form benzoic acid or other derivatives .

One notable reaction involves the Friedel–Crafts alkylation of mandelic acid using zeolite catalysts, which yields diarylacetic acids. This process demonstrates its versatility in organic synthesis .

Mandelic acid exhibits antibacterial properties, particularly effective against urinary tract infections. Its mechanism involves disrupting bacterial cell walls in acidic environments. Additionally, it has been shown to have antioxidant properties and may play a role in metabolic pathways involving catecholamines, such as adrenaline and noradrenaline .

In dermatology, mandelic acid is recognized for its exfoliating effects, helping to reduce acne, fine lines, and uneven skin tone. It is considered gentler than other alpha hydroxy acids due to its larger molecular size, which results in slower skin penetration and reduced irritation .

Mandelic acid can be synthesized through several methods:

- Acid-Catalyzed Hydrolysis: The most common method involves the hydrolysis of mandelonitrile, which is derived from benzaldehyde and sodium cyanide.

- Base Hydrolysis: Another method includes the base hydrolysis of phenylchloroacetic acid or dibromacetophenone.

- Heating Phenylglyoxal: Mandelic acid can also be obtained by heating phenylglyoxal with alkalis .

- Biotechnological Production: Recent advances have demonstrated the production of mandelic acid using genetically modified yeast, which incorporates specific enzymes for enhanced biosynthesis from glucose .

Mandelic acid has a wide range of applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and as an antibacterial agent.

- Cosmetics: Commonly found in skin care products for its exfoliating properties.

- Chemical Peels: Employed in dermatological treatments to improve skin texture and tone.

- Food Industry: Occasionally used as a food preservative due to its antibacterial properties .

Research has explored the interactions of mandelic acid with various biological systems:

- Drug Interactions: Studies indicate that mandelic acid may affect the metabolism of certain drugs by influencing liver enzymes involved in drug clearance.

- Synergistic Effects: When combined with other acids like salicylic acid, mandelic acid has shown enhanced efficacy in treating conditions like melasma .

- Microbial Interactions: Its antibacterial activity has been studied against various pathogens, demonstrating its potential as a therapeutic agent in infection control .

Mandelic acid shares similarities with several other compounds due to its structural characteristics. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Glycolic Acid | Alpha Hydroxy Acid | Smaller molecule; penetrates skin more rapidly |

| Lactic Acid | Alpha Hydroxy Acid | Produced during fermentation; used in food industry |

| Salicylic Acid | Beta Hydroxy Acid | Anti-inflammatory; primarily used for acne treatment |

| Citric Acid | Tricarboxylic Acid | Found in citrus fruits; used as a preservative |

| Phenylacetic Acid | Aromatic Carboxylic Acid | Used in fragrance and flavoring |

Mandelic acid's larger molecular size compared to glycolic and lactic acids contributes to its gentler action on the skin, making it suitable for sensitive skin types while still providing effective exfoliation .

Discovery

Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler during experiments involving the hydrolysis of amygdalin, a cyanogenic glycoside extracted from bitter almonds (Prunus dulcis var. amara). Winckler treated amygdalin with diluted hydrochloric acid, yielding mandelic acid as a hydrolysis product. The compound’s name derives from the German word Mandel (almond), reflecting its botanical origin.

Nomenclature and Structural Insights

The IUPAC name for mandelic acid is 2-hydroxy-2-phenylacetic acid, highlighting its phenyl group attached to the α-carbon of a glycolic acid backbone. The molecule’s chirality arises from the asymmetric carbon at the hydroxy-bearing position, resulting in two enantiomers:

The racemic mixture, termed paramandelic acid, is a 1:1 blend of both enantiomers. Early 20th-century studies revealed its role as a metabolic intermediate in adrenaline and noradrenaline catabolism, further cementing its biochemical significance.

Natural Occurrence vs. Synthetic Production

Natural Occurrence

Mandelic acid occurs naturally in bitter almonds via enzymatic hydrolysis of amygdalin, a defense compound that releases cyanide upon tissue damage. Additionally, it is biosynthesized through microbial pathways:

- Mandelate pathway: Enzymes like mandelate racemase and mandelate dehydrogenase in bacteria (e.g., Pseudomonas putida) interconvert enantiomers and degrade mandelic acid into benzaldehyde and glyoxylic acid.

- Biodegradation: Styrene and ethylbenzene metabolism in humans and microbes produce mandelic acid as a urinary metabolite.

Table 1: Natural Sources and Biosynthetic Routes of Mandelic Acid

| Source | Pathway/Mechanism | Key Enzymes/Organisms |

|---|---|---|

| Bitter almonds | Amygdalin hydrolysis | Emulsin (β-glucosidase) |

| Microbial metabolism | Mandelate pathway | Pseudomonas putida |

| Human metabolism | Styrene biodegradation | Cytochrome P450 enzymes |

Synthetic Production

Industrial synthesis of mandelic acid employs both chemical and biotechnological methods:

Chemical Synthesis

Acid Hydrolysis of Mandelonitrile:

Mandelonitrile, the cyanohydrin of benzaldehyde, is hydrolyzed under acidic conditions:

$$

\text{C}6\text{H}5\text{CH(OH)CN} + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{CH(OH)CO}2\text{H} + \text{NH}_3

$$

Mandelonitrile is synthesized via benzaldehyde-sodium bisulfite adducts treated with sodium cyanide.Base Hydrolysis of Halogenated Derivatives:

Phenylchloroacetic acid or dibromacetophenone undergoes alkaline hydrolysis to yield mandelic acid.Hydrogenation Methods:

Pd/C-catalyzed hydrogenolysis of α-chloro-phenylacetate esters in ethanol produces mandelic acid derivatives.

Biotechnological Synthesis

- Engineered Microbes: Recombinant Escherichia coli and Saccharomyces cerevisiae strains expressing hydroxymandelate synthase enable glucose-to-mandelic acid conversion with high enantiomeric excess (e.g., 97.4% ee for (R)-(−)-mandelic acid).

- Enzymatic Resolution: Nitrilases from Burkholderia cenocepacia hydrolyze racemic mandelonitrile to enantiopure mandelic acid.

Table 2: Comparison of Synthetic Methods

| Method | Substrate | Catalyst/Conditions | Yield/ee |

|---|---|---|---|

| Acid hydrolysis | Mandelonitrile | HCl, 60°C | 81% |

| Biocatalysis | Glucose | S. cerevisiae | 350 g/L |

| Phase-transfer catalysis | Benzaldehyde | TEBA/PEG-800, ultrasound | 84% |

Mandelic acid is an aromatic alpha-hydroxy carboxylic acid with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol [1]. The compound consists of eight carbon atoms, eight hydrogen atoms, and three oxygen atoms arranged in a specific stereochemical configuration that gives rise to its chiral properties [2] [3].

The molecular structure contains a single stereogenic center at the alpha-carbon adjacent to the carboxylic acid group [4]. This chiral center permits the existence of two enantiomers: the (R)-(-)-mandelic acid (levorotatory) and the (S)-(+)-mandelic acid (dextrorotatory) [5] [4]. The absolute stereochemical configuration is defined by the spatial arrangement around the asymmetric carbon, where the hydroxyl group, carboxylic acid group, phenyl group, and hydrogen atom are positioned according to Cahn-Ingold-Prelog priority rules [6].

The systematic IUPAC nomenclature identifies the compound as (2R)-2-hydroxy-2-phenylacetic acid for the R-enantiomer and (2S)-2-hydroxy-2-phenylacetic acid for the S-enantiomer [1] [5]. The InChI representation is InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11), while the canonical SMILES notation is OC(=O)C(O)C1=CC=CC=C1 [1] [3].

Table 1: Fundamental Molecular Structure Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.1473 g/mol |

| Stereogenic Centers | 1 |

| Optical Activity (R-form) | (-) levorotatory |

| Optical Activity (S-form) | (+) dextrorotatory |

| CAS Numbers | 611-72-3 (racemic), 611-71-2 (R), 17199-29-0 (S) |

Crystallographic Behavior and Polymorphism

Mandelic acid exhibits extensive polymorphic behavior with significant differences between enantiopure and racemic crystalline forms [7] [8]. Research has identified at least 13 enantiopure and 30 racemic crystal structures across various substituted mandelic acid derivatives, demonstrating remarkable structural diversity [7] [9].

The racemic compound primarily crystallizes in orthorhombic and monoclinic systems. The most common racemic form adopts the space group P b c a with unit cell parameters a = 9.676 Å, b = 16.2 Å, c = 9.8866 Å, and a cell volume of 1549.7 ų [10]. A metastable racemic modification crystallizes in the monoclinic space group P 1 21/c 1 with different unit cell dimensions: a = 5.8468 Å, b = 29.241 Å, c = 8.7228 Å, and β = 92.1651° [11].

Table 2: Crystallographic Parameters for Principal Forms

| Form | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|

| Racemic Form 1 | P b c a | Orthorhombic | 9.676 | 16.2 | 9.8866 | 90° | 1549.7 |

| Racemic Form 2 | P 1 21/c 1 | Monoclinic | 5.8468 | 29.241 | 8.7228 | 92.17° | 1490.24 |

| S-Enantiomer | P21 | Monoclinic | 8.629 | 5.861 | 15.185 | 102.76° | - |

Enantiopure vs. Racemic Crystal Packing Motifs

The crystallographic analysis reveals fundamental differences in hydrogen-bonding patterns between enantiopure and racemic forms [7] [8]. Racemic mandelic acid predominantly forms R₂²(8) hydrogen-bonded dimers, creating centrosymmetric arrangements between opposite enantiomers [12] [7]. In contrast, enantiopure crystals adopt catemeric hydrogen-bonding chains rather than discrete dimeric units [7] [13].

Enantiopure mandelic acids demonstrate a strong tendency toward high Z' structures, meaning multiple independent molecules occupy the asymmetric unit cell [12] [7]. This structural complexity is exemplified by S-3-chloromandelic acid, which exhibits four independent molecules per asymmetric unit (Z' = 4) in one polymorph [12]. The adoption of high Z' structures allows enantiopure crystals to accommodate different hydrogen-bonding motifs, including R₃³(11) ring patterns [12].

The phenyl ring packing arrangements play a crucial role in determining crystal structure formation [7] [8]. Computational studies suggest that phenyl ring interactions, rather than chiral hydrogen-bonding patterns, primarily influence crystallization mechanisms and final crystal habits [7]. This finding explains the observed diversity in mandelic acid crystal structures and the lack of simple predictive rules for polymorph formation [8].

Temperature-Dependent Phase Transitions

Mandelic acid derivatives demonstrate reversible solid-solid phase transitions upon temperature variation [14]. Studies of mandelic acid-based inclusion complexes reveal that low-temperature forms typically exhibit higher crystallographic symmetry compared to their high-temperature counterparts [14].

Thermal analysis of mandelic acid shows multiple decomposition stages with characteristic temperature ranges [15]. Transition metal mandelates undergo thermal decomposition in two to four consecutive steps, with decomposition temperatures varying according to the metal center: manganese (320°C), iron (345°C), cobalt (400°C), nickel (405°C), copper (355°C), and zinc (575°C) [15].

Temperature effects during crystal growth significantly influence crystallization dynamics [16]. Computational studies indicate that temperature gradients during crystallization produce only modest effects on crystal morphology, with temperature differences typically below 1.5°C at the crystal interface [16]. However, these thermal effects can still influence crystal habit development and growth rates, particularly in the presence of forced convection [17] [16].

Solubility Characteristics in Polar/Non-Polar Solvents

Mandelic acid demonstrates markedly different solubility behavior in polar versus non-polar solvents, reflecting its dual hydrophilic-hydrophobic character [18] [19]. The compound exhibits excellent solubility in polar protic solvents due to its capacity for hydrogen bonding through both the hydroxyl and carboxylic acid functional groups [2] [20].

Table 3: Solubility Data in Various Solvent Systems

| Solvent Category | Specific Solvent | Solubility | Temperature Dependence |

|---|---|---|---|

| Polar Protic | Water | 0.158 g/mL (40°C) | Increases with temperature |

| Polar Protic | Water | 50 g/L (25°C) | Strong temperature dependence |

| Polar Protic | Ethanol | High solubility | Positive temperature coefficient |

| Polar Aprotic | DMSO | 30 mg/mL (25°C) | Moderate solubility |

| Chiral Polar | (S)-Methyl lactate | Moderate | Decreases 273-318K |

| Chiral Polar | (S)-Propyl lactate | Lower than methyl lactate | Decreases 273-318K |

| Chiral Polar | (S)-Butyl lactate | Lowest among lactates | Decreases 273-318K |

In aqueous systems, mandelic acid shows substantial solubility with reported values of 0.158 g/mL at elevated temperatures and 50 g/L at 25°C [18] [21]. The positive temperature coefficient indicates that solubility increases significantly with rising temperature, facilitating crystallization-based purification processes [22]. This temperature-dependent behavior is attributed to enhanced solvation of the hydrogen-bonding sites at higher thermal energies [23].

Polar organic solvents such as ethanol and methanol provide excellent dissolution media for mandelic acid [24] [25]. The compound demonstrates high solubility in dimethyl sulfoxide (DMSO) at 30 mg/mL (197.17 mM) at 25°C [24]. These polar aprotic and protic solvents effectively solvate the compound through dipole-dipole interactions and hydrogen bonding with the hydroxyl and carboxyl groups [26].

Chiral solvent systems reveal interesting enantioselective solubility patterns [23] [27]. Studies with (S)-methyl lactate, (S)-propyl lactate, and (S)-butyl lactate demonstrate that increasing alkyl chain length correlates with decreasing solubility [28] [23]. This trend reflects the reduced polarity of longer-chain lactate esters and their diminished capacity for hydrogen bonding with mandelic acid molecules [23].

In non-polar solvents, mandelic acid exhibits limited solubility due to the predominantly hydrophobic character of such media [19] [26]. The presence of the phenyl ring provides some hydrophobic character, but this is insufficient to overcome the strong polar character of the hydroxyl and carboxyl groups [26]. However, biphasic systems employing toluene as the organic phase have proven effective for biotechnological applications, where the organic phase serves as a substrate reservoir while the aqueous phase contains the biocatalytic system [29].

Purity

Physical Description

Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

114-21-6 (mono-hydrochloride salt)

134-95-2 (calcium[2:1] salt)

530-31-4 (mono-ammonium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 110 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 108 of 110 companies with hazard statement code(s):;

H302 (50.93%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (87.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (54.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (45.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

ATC Code

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CA - Antiinfectives

B05CA06 - Mandelic acid

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01X - Other antibacterials

J01XX - Other antibacterials

J01XX06 - Mandelic acid

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

17199-29-0

611-71-2

611-72-3

134-95-2

Wikipedia

Trandolapril

Use Classification

General Manufacturing Information

Utilities

Benzeneacetic acid, .alpha.-hydroxy-: ACTIVE

Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.R)-: ACTIVE

Dates

Enantioseparation of mandelic acid on vancomycin column: Experimental and docking study

Mostafa Shahnani, Yahya Sefidbakht, Shokoofeh Maghari, Ahmad Mehdi, Hassan Rezadoost, Alireza GhassempourPMID: 32797693 DOI: 10.1002/chir.23273

Abstract

So far, no detailed view has been expressed regarding the interactions between vancomycin and racemic compounds including mandelic acid. In the current study, a chiral stationary phase was prepared by using 3-aminopropyltriethoxysilane and succinic anhydride to graft carboxylated silica microspheres and subsequently by activating the carboxylic acid group for vancomycin immobilization. Characterization by elemental analysis, Fourier transform infrared spectroscopy, solid-state nuclear magnetic resonance, and thermogravimetric analysis demonstrated effective functionalization of the silica surface. R and S enantiomers of mandelic acid were separated by the synthetic vancomycin column. Finally, the interaction between vancomycin and R/S mandelic acid enantiomers was simulated by Auto-dock Vina. The binding energies of interactions between R and S enantiomers and vancomycin chiral stationary phase were different. In the most probable interaction, the difference in mandelic acid binding energy was approximately 0.2 kcal/mol. In addition, circular dichroism spectra of vancomycin interacting with R and S enantiomers showed different patterns. Therefore, R and S mandelic acid enantiomers may occupy various binding pockets and interact with different vancomycin functions. These observations emphasized the different retention of R and S mandelic acid enantiomers in vancomycin chiral column.A subtraction fitting method for independent determination of enantioselective and nonselective adsorption isotherms based on the single-component isotherms in the framework of the two-site model

Huiying Wang, Jiawei Shen, Yaling Wu, Xiaotong Sun, Yang Zhou, Yanxiong KePMID: 33086154 DOI: 10.1016/j.chroma.2020.461608

Abstract

Based on theory of two-site model, a subtraction fitting method (SFM) is proposed to independently fit enantioselective adsorption sites and the nonselective adsorption sites on the surface of chiral stationary phases (CSP) based on polysaccharide derivatives. Compared with the direct fitting method, the method allows independent fitting the isotherm models of two types of adsorption sites. By the SFM, the adsorption data of methyl mandelate on the CSP based on cellulose tri-(3, 5-dimethylphenylcarbamate) was measured. The adsorption on enantioselective sites was well fitted with Langmuir model, and the adsorption on nonselective sites was well fitted with Tóth model or Langmuir-Freundlich model. The adsorption isotherms of the enantiomers of Corey PG-lactone diol on chiral stationary phase coated with different amounts of amylose tri-(3,5-dimethylphenylcarbamate) (W: W

= 20 : 100, 30: 100 and 40: 100, respectively) were also studied. It was found that the saturated adsorption capacities of both sites increase with the increase of the chiral selector loading. The chiral stationary phase with low chiral selector loading (W

: W

= 20 : 100) has a high true separation factor (α

= 16.8) and the lowest apparent separation (α

= 1.70) due to the large nonselective adsorption, which indicates that a chromatographic support with an inert surface is important for this type of CSP.

Visual chiral recognition of aromatic amino acids with (S)-mandelic acid-based ionic liquids via complexation

Xiaofei Ma, Yingxiang Du, Xinqi Zhu, Jiangxia YangPMID: 32498868 DOI: 10.1016/j.talanta.2020.121083

Abstract

Recently, chiral ionic liquids have attracted increasing attention in analytical chemistry. However, only a few papers focus on the application of them in visual chiral recognition. Herein, two functionalized chiral ionic liquids derived from (S)-mandelic acid (1-butyl-3-methylimidazolium mandelate, CIL1 and N-butyl-N-methylpyrrolidinium mandelate, CIL2) were prepared for visual chiral recognition of aromatic amino acids for the first time. In the presence of Cu(II) and appropriate solvents, visual enantiomeric responses of phenylalanine, tryptophane, tyrosine and phenylglycine were observed. Relying on solubility or color differences, all chiral recognition could be finished within 5 min. The potential mechanism was investigated by means of infrared spectroscopy, ultraviolet spectroscopy, thermal gravity analysis, elemental analysis and scanning electron microscope. Results revealed that CuSOinteracted with CIL1 and D-tryptophane in the ratio of 1:1.96:0.43 in relevant precipitate, and the different stability of complex was responsible for the chiral recognition. In addition, resolution of racemic tryptophane was performed, which offered excellent enantiomeric excess values (94.2% for CIL1 and 95.1% for CIL2 in solid phase). The proposed ionic liquids had strong enantioselectivity for aromatic amino acids and great potential in visual chiral recognition.

Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs

Fuxin Chen, Qiaoxiu Bai, Qingfeng Wang, Suying Chen, Xiaoxian Ma, Changlong Cai, Danni Wang, Ahsan Waqas, Pin GongPMID: 32718284 DOI: 10.2174/1389201021666200727144053

Abstract

Chiral safety, especially chiral drug inversion in vivo, is the top priority of current scientific research. Medicine researchers and pharmacists often ignore that one enantiomer will be converted or partially converted to another enantiomer when it is ingested in vivo. So that, in the context that more than 50% of the listed drugs are chiral drugs, it is necessary and important to pay attention to the inversion of chiral drugs.The metabolic and stereoselective pharmacokinetic characteristics of seven chiral drugs with one chiral center in the hydroxy group were reviewed in vivo and in vitro including the possible chiral inversion of each drug enantiomer. These seven drugs include (S)-Mandelic acid, RS-8359, Tramadol, Venlafaxine, Carvedilol, Fluoxetine and Metoprolol.

The differences in stereoselective pharmacokinetics could be found for all the seven chiral drugs, since R and S isomers often exhibit different PK and PD properties. However, not every drug has shown the properties of one direction or two direction chiral inversion. For chiral hydroxyl group drugs, the redox enzyme system may be one of the key factors for chiral inversion in vivo.

In vitro and in vivo chiral inversion is a very complex problem and may occur during every process of ADME. Nowadays, research on chiral metabolism in the liver has the most attention, while neglecting the chiral transformation of other processes. Our review may provide the basis for the drug R&D and the safety of drugs in clinical therapy.

High level and enantioselective production of L-phenylglycine from racemic mandelic acid by engineered Escherichia coli using response surface methodology

Cun-Duo Tang, Hong-Ling Shi, Yuan-Yuan Jia, Xiang Li, Lin-Feng Wang, Jian-He Xu, Lun-Guang Yao, Yun-Chao KanPMID: 32331718 DOI: 10.1016/j.enzmictec.2020.109513

Abstract

L-Phenylglycine (L-PHG) is a member of unnatural amino acids, and becoming more and more important as intermediate for pharmaceuticals, food additives and agrochemicals. However, the existing synthetic methods for L-PHG mainly rely on toxic cyanide chemistry and multistep processes. To provide green, safe and high enantioselective alternatives, we envisaged cascade biocatalysis for the one-pot synthesis of L-PHG from racemic mandelic acid. A engineered E. coli strain was established to co-express mandelate racemase, D-mandelate dehydrogenase and L-leucine dehydrogenase and catalyze a 3-step reaction in one pot, enantioselectively transforming racemic mandelic acid to give L-PHG (e.e. >99 %). After the conditions for biosynthesis of L-PHG optimized by response surface methodology, the yield and space-time yield of L-PHG can reach 87.89 % and 79.70 g·L·d

, which was obviously improved. The high-yielding and enantioselective synthetic methods use cheap and green reagents, and E. coli whole-cell catalysts, thus providing green and useful alternative methods for manufacturing L-PHG.

dl-Mandelic acid exhibits high sperm-immobilizing activity and low vaginal irritation: A potential non-surfactant spermicide for contraception

Minjie Xia, Mingjun Yang, Yuzhu Wang, Fang Tian, Jingying Hu, Wei Yang, Shimin Tao, Lu Lu, Xuncheng Ding, Shibo Jiang, Weihua LiPMID: 32224371 DOI: 10.1016/j.biopha.2020.110104

Abstract

dl-Mandelic acid (MA), an alpha-hydroxycarboxylic acid, has been widely used as an intermediate of pharmaceutical and fine chemicals. Here, we evaluated the sperm-immobilizing activity of MA and its safety profiles. Spermatozoon motility was assessed by computer-aided sperm analysis, the integrity of the plasma membrane and. mitochondrial potential was assessed using fluorescein isothiocyanate-pisum sativum agglutinin and JC-1, respectively. The local tolerance of the MA-containing gel formulation was evaluated using a rabbit vaginal irritation test. We found that MA inhibited sperm motility and movement patterns in a concentration-dependent manner. Within 20 s, MA-induced spermatozoa immobilization occurred with a minimum effective concentration and a median effective concentration of 0.86 and 0.54 mg/mL, respectively. Plasma membrane disruptions of MA-treated spermatozoa were relatively mild, but mitochondrial depolarization occurred. Histopathological examination showed that MA exposure did not exert obvious effects on the integrity of spermatozoa membrane structures and only caused slight irritation to the rabbit vaginal epithelium. The vaginal irritation scores of the vehicle control and the nonoxynol -9 gel control groups were 1.38 ± 0.65 and 7.88 ± 1.67, respectively (p < 0.01), whereas those of the MA gel groups at 10, 20, and 40 mg/mL were 1.69 ± 1.04, 2.98 ± 0.77, and 4.35 ± 1.04 with p values of >0.05, >0.05, and <0.05 (vs. vehicle control), respectively, which were within the clinically acceptable range (<8). Therefore, our results confirmed that MA exhibited significant sperm-immobilizing effects and caused mild plasma membrane injury, suggesting that it has potential for development as a future non-surfactant spermicide.Topical azelaic acid, salicylic acid, nicotinamide, sulphur, zinc and fruit acid (alpha-hydroxy acid) for acne

Haibo Liu, Haiyan Yu, Jun Xia, Ling Liu, Guan J Liu, Hong Sang, Frank PeinemannPMID: 32356369 DOI: 10.1002/14651858.CD011368.pub2

Abstract

Acne is an inflammatory disorder with a high global burden. It is common in adolescents and primarily affects sebaceous gland-rich areas. The clinical benefit of the topical acne treatments azelaic acid, salicylic acid, nicotinamide, sulphur, zinc, and alpha-hydroxy acid is unclear.To assess the effects of topical treatments (azelaic acid, salicylic acid, nicotinamide, zinc, alpha-hydroxy acid, and sulphur) for acne.

We searched the following databases up to May 2019: the Cochrane Skin Group Specialised Register, CENTRAL, MEDLINE, Embase, and LILACS. We also searched five trials registers.

Clinical randomised controlled trials of the six topical treatments compared with other topical treatments, placebo, or no treatment in people with acne.

We used standard methodological procedures expected by Cochrane. Key outcomes included participants' global self-assessment of acne improvement (PGA), withdrawal for any reason, minor adverse events (assessed as total number of participants who experienced at least one minor adverse event), and quality of life.

We included 49 trials (3880 reported participants) set in clinics, hospitals, research centres, and university settings in Europe, Asia, and the USA. The vast majority of participants had mild to moderate acne, were aged between 12 to 30 years (range: 10 to 45 years), and were female. Treatment lasted over eight weeks in 59% of the studies. Study duration ranged from three months to three years. We assessed 26 studies as being at high risk of bias in at least one domain, but most domains were at low or unclear risk of bias. We grouped outcome assessment into short-term (less than or equal to 4 weeks), medium-term (from 5 to 8 weeks), and long-term treatment (more than 8 weeks). The following results were measured at the end of treatment, which was mainly long-term for the PGA outcome and mixed length (medium-term mainly) for minor adverse events. Azelaic acid In terms of treatment response (PGA), azelaic acid is probably less effective than benzoyl peroxide (risk ratio (RR) 0.82, 95% confidence interval (CI) 0.72 to 0.95; 1 study, 351 participants), but there is probably little or no difference when comparing azelaic acid to tretinoin (RR 0.94, 95% CI 0.78 to 1.14; 1 study, 289 participants) (both moderate-quality evidence). There may be little or no difference in PGA when comparing azelaic acid to clindamycin (RR 1.13, 95% CI 0.92 to 1.38; 1 study, 229 participants; low-quality evidence), but we are uncertain whether there is a difference between azelaic acid and adapalene (1 study, 55 participants; very low-quality evidence). Low-quality evidence indicates there may be no differences in rates of withdrawal for any reason when comparing azelaic acid with benzoyl peroxide (RR 0.88, 95% CI 0.60 to 1.29; 1 study, 351 participants), clindamycin (RR 1.30, 95% CI 0.48 to 3.56; 2 studies, 329 participants), or tretinoin (RR 0.66, 95% CI 0.29 to 1.47; 2 studies, 309 participants), but we are uncertain whether there is a difference between azelaic acid and adapalene (1 study, 55 participants; very low-quality evidence). In terms of total minor adverse events, we are uncertain if there is a difference between azelaic acid compared to adapalene (1 study; 55 participants) or benzoyl peroxide (1 study, 30 participants) (both very low-quality evidence). There may be no difference when comparing azelaic acid to clindamycin (RR 1.50, 95% CI 0.67 to 3.35; 1 study, 100 participants; low-quality evidence). Total minor adverse events were not reported in the comparison of azelaic acid versus tretinoin, but individual application site reactions were reported, such as scaling. Salicylic acid For PGA, there may be little or no difference between salicylic acid and tretinoin (RR 1.00, 95% CI 0.92 to 1.09; 1 study, 46 participants; low-quality evidence); we are not certain whether there is a difference between salicylic acid and pyruvic acid (1 study, 86 participants; very low-quality evidence); and PGA was not measured in the comparison of salicylic acid versus benzoyl peroxide. There may be no difference between groups in withdrawals when comparing salicylic acid and pyruvic acid (RR 0.89, 95% CI 0.53 to 1.50; 1 study, 86 participants); when salicylic acid was compared to tretinoin, neither group had withdrawals (both based on low-quality evidence (2 studies, 74 participants)). We are uncertain whether there is a difference in withdrawals between salicylic acid and benzoyl peroxide (1 study, 41 participants; very low-quality evidence). For total minor adverse events, we are uncertain if there is any difference between salicylic acid and benzoyl peroxide (1 study, 41 participants) or tretinoin (2 studies, 74 participants) (both very low-quality evidence). This outcome was not reported for salicylic acid versus pyruvic acid, but individual application site reactions were reported, such as scaling and redness. Nicotinamide Four studies evaluated nicotinamide against clindamycin or erythromycin, but none measured PGA. Low-quality evidence showed there may be no difference in withdrawals between nicotinamide and clindamycin (RR 1.12, 95% CI 0.49 to 2.60; 3 studies, 216 participants) or erythromycin (RR 1.40, 95% CI 0.46 to 4.22; 1 study, 158 participants), or in total minor adverse events between nicotinamide and clindamycin (RR 1.20, 95% CI 0.73 to 1.99; 3 studies, 216 participants; low-quality evidence). Total minor adverse events were not reported in the nicotinamide versus erythromycin comparison. Alpha-hydroxy (fruit) acid There may be no difference in PGA when comparing glycolic acid peel to salicylic-mandelic acid peel (RR 1.06, 95% CI 0.88 to 1.26; 1 study, 40 participants; low-quality evidence), and we are uncertain if there is a difference in total minor adverse events due to very low-quality evidence (1 study, 44 participants). Neither group had withdrawals (2 studies, 84 participants; low-quality evidence).

Compared to benzoyl peroxide, azelaic acid probably leads to a worse treatment response, measured using PGA. When compared to tretinoin, azelaic acid probably makes little or no difference to treatment response. For other comparisons and outcomes the quality of evidence was low or very low. Risk of bias and imprecision limit our confidence in the evidence. We encourage the comparison of more methodologically robust head-to-head trials against commonly used active drugs.

The Mandelate Pathway, an Alternative to the Phenylalanine Ammonia Lyase Pathway for the Synthesis of Benzenoids in Ascomycete Yeasts

Maria Jose Valera, Eduardo Boido, Juan Carlos Ramos, Eduardo Manta, Rafael Radi, Eduardo Dellacassa, Francisco CarrauPMID: 32561586 DOI: 10.1128/AEM.00701-20

Abstract

Benzenoid-derived metabolites act as precursors for a wide variety of products involved in essential metabolic roles in eukaryotic cells. They are synthesized in plants and some fungi through the phenylalanine ammonia lyase (PAL) and tyrosine ammonia lyase (TAL) pathways. Ascomycete yeasts and animals both lack the capacity for PAL/TAL pathways, and metabolic reactions leading to benzenoid synthesis in these organisms have remained incompletely known for decades. Here, we show genomic, transcriptomic, and metabolomic evidence that yeasts use a mandelate pathway to synthesize benzenoids, with some similarities to pathways used by bacteria. We conducted feeding experiments using a synthetic fermentation medium that contained eitherC-phenylalanine or

C-tyrosine, and, using methylbenzoylphosphonate (MBP) to inhibit benzoylformate decarboxylase, we were able to accumulate intracellular intermediates in the yeast

To further confirm this pathway, we tested in separate fermentation experiments three mutants with deletions in the key genes putatively proposed to form benzenoids (

Δ,

Δ, and

2Δ strains). Our results elucidate the mechanism of benzenoid synthesis in yeast through phenylpyruvate linked with the mandelate pathway to produce benzyl alcohol and 4-hydroxybenzaldehyde from the aromatic amino acids phenylalanine and tyrosine, as well as sugars. These results provide an explanation for the origin of the benzoquinone ring, 4-hydroxybenzoate, and suggest that Aro10p has benzoylformate and 4-hydroxybenzoylformate decarboxylase functions in yeast.

We present here evidence of the existence of the mandelate pathway in yeast for the synthesis of benzenoids. The link between phenylpyruvate- and 4-hydroxyphenlypyruvate-derived compounds with the corresponding synthesis of benzaldehydes through benzoylformate decarboxylation is demonstrated.

was used in these studies because of its capacity to produce benzenoid derivatives at a level 2 orders of magnitude higher than that produced by

Contrary to what was hypothesized, neither β-oxidation derivatives nor 4-coumaric acid is an intermediate in the synthesis of yeast benzenoids. Our results might offer an answer to the long-standing question of the origin of 4-hydroxybenzoate for the synthesis of Q10 in humans.

Rapid prototyping of microbial production strains for the biomanufacture of potential materials monomers

Christopher J Robinson, Pablo Carbonell, Adrian J Jervis, Cunyu Yan, Katherine A Hollywood, Mark S Dunstan, Andrew Currin, Neil Swainston, Reynard Spiess, Sandra Taylor, Paul Mulherin, Steven Parker, William Rowe, Nicholas E Matthews, Kirk J Malone, Rosalind Le Feuvre, Philip Shapira, Perdita Barran, Nicholas J Turner, Jason Micklefield, Rainer Breitling, Eriko Takano, Nigel S ScruttonPMID: 32335188 DOI: 10.1016/j.ymben.2020.04.008